
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with significant importance in various scientific fields. This compound, characterized by its quinoline core structure, exhibits unique chemical properties that make it valuable for research and industrial applications. Its molecular formula is C12H11NO3, and it has a molecular weight of 217.22 g/mol .
Wirkmechanismus
Target of Action
Quinoline compounds, in general, have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription, and their inhibition can lead to antibacterial effects . The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in stress responses and metabolic pathways . In terms of cellular metabolism, this compound can affect the production of reactive oxygen species (ROS) and the overall redox state of the cell, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its binding to DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing DNA replication and transcription . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways . At high doses, it can lead to toxic or adverse effects, including oxidative stress, cell death, and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species, thereby affecting the redox state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, as well as its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism and oxidative stress responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: Lacks the ethyl group at the 6-position.
8-Hydroxyquinoline: Hydroxyl group positioned at the 8-position instead of the 4-position.
Uniqueness: 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position and the carboxylic acid group at the 3-position enhances its reactivity and potential for forming various derivatives with unique activities .
Biologische Aktivität
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid (6-E4HQ-3-COOH) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H11NO3
- Molecular Weight : 217.22 g/mol
- Structural Features : The compound features a quinoline core with a hydroxyl group at position 4 and a carboxylic acid at position 3, contributing to its unique reactivity and biological properties.
This compound exhibits significant biochemical properties, primarily through its role as an enzyme inhibitor. Key findings include:
- Enzyme Inhibition : This compound effectively inhibits essential enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription. The inhibition of these enzymes can lead to antibacterial effects, making it a candidate for further development in treating bacterial infections.
-
Cellular Effects : Research indicates that 6-E4HQ-3-COOH influences various cellular processes, including:
- Modulation of gene expression involved in stress responses.
- Alteration of metabolic pathways, potentially affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism underlying the activity of this compound involves its interaction with specific biomolecules:
- Binding to Enzymes : The compound binds to the active sites of DNA gyrase and topoisomerase IV, leading to their inhibition. This interaction prevents the normal functioning of these enzymes, thereby disrupting DNA replication and transcription processes .
Potential Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity
A study focused on the synthesis and evaluation of related quinoline derivatives found that several exhibited moderate inhibitory effects against HIV-1 in HeLa cell cultures. Although specific data on this compound is lacking, the results highlight the potential for similar compounds to act against viral infections .
Eigenschaften
IUPAC Name |
6-ethyl-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVKOSPFKHQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352225 | |
Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103802-41-1 | |
Record name | 6-ethyl-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.